molecular formula C12H14Cl2O B2843031 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde CAS No. 148990-19-6

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde

Cat. No.: B2843031
CAS No.: 148990-19-6
M. Wt: 245.14
InChI Key: IBYGLWWBFPWRRH-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde: is an organic compound characterized by the presence of a dichloromethyl group and a formyl group attached to a benzene ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde can be achieved through the formylation of electron-rich aromatic rings. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as reagents. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to ensure high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the dichloromethyl group under basic conditions.

Major Products

    Oxidation: 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzoic acid.

    Reduction: 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and dichloromethyl groups. These functional groups can interact with nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2,3,5,6-tetramethylbenzaldehyde
  • 4-(Bromomethyl)-2,3,5,6-tetramethylbenzaldehyde
  • 4-(Methoxymethyl)-2,3,5,6-tetramethylbenzaldehyde

Uniqueness

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-(dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-6-8(3)11(12(13)14)9(4)7(2)10(6)5-15/h5,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYGLWWBFPWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)C)C)C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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